4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H11N3S2 and its molecular weight is 225.33. The purity is usually 95%.
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Scientific Research Applications
Molecular Associations in Solution
A study conducted by Davidovics and Chouteau (1966) investigated the infra-red spectroscopic properties of dimethyl 2-amino thiazoles, including compounds similar to 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, in solution. This research explored the perturbations in the stretching and bending vibrations of the NH2 group due to molecular associations, providing insights into the behavior of these molecules in different solvents (Davidovics & Chouteau, 1966).
Synthesis and Transformation in Chemical Reactions
Žugelj et al. (2009) explored the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a compound related to this compound, showcasing the potential of such compounds in the synthesis of complex molecules (Žugelj et al., 2009).
Application as Security Ink
In a novel application, Lu and Xia (2016) demonstrated the use of a V-shaped molecule, similar in structure to this compound, as a security ink. This study highlighted the potential of such compounds in developing materials with morphology-dependent fluorochromism, responsive to mechanical force or pH changes (Lu & Xia, 2016).
Structural Characterization
A 2010 study by Idhayadhulla et al. focused on the structural characterization of a compound closely related to this compound. This research provides valuable insights into the physical and chemical properties of such compounds, crucial for their application in various scientific fields (Idhayadhulla et al., 2010).
Cycloaddition Reactions
Pekcan and Heimgartner (1988) explored 1,3-dipolar cycloaddition reactions involving azides and thiazoles, which could have implications for the reactivity and potential applications of this compound in synthetic chemistry (Pekcan & Heimgartner, 1988).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated potent effects on human tumor cell lines .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-5-8(11-6(2)14-5)3-7-4-13-9(10)12-7/h4H,3H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGOCWFLSOEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.